2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis .
Mode of Action
This compound interacts with its target, Cereblon, by acting as a ligand . This interaction leads to the modulation of Cereblon, which can result in changes in the protein’s function .
Biochemical Pathways
It is known that the compound can influence theprotein homeostasis network . This network is responsible for the regulation of protein synthesis, folding, transport, and degradation .
Pharmacokinetics
The compound’sbioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. For instance, in the context of protein degradation , the compound could potentially lead to the degradation of specific target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-E3 5032 involves the functionalization of cereblon ligands. The compound is typically synthesized by attaching various linkers at position 4 to produce alkylated pomalidomide derivatives . The reaction conditions often involve the use of suitable solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures maintained at room temperature or slightly elevated .
Industrial Production Methods: Industrial production of TC-E3 5032 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: TC-E3 5032 undergoes various chemical reactions, including:
Substitution Reactions: The fluoro leaving group allows for nucleophilic substitution reactions, enabling the attachment of different linkers.
Conjugation Reactions: The compound can be conjugated to amine linkers to form PROTACs.
Common Reagents and Conditions:
Reagents: Common reagents include alkylating agents and nucleophiles.
Major Products: The major products formed from these reactions are alkylated pomalidomide derivatives and various PROTACs .
Scientific Research Applications
TC-E3 5032 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of homodimeric PROTACs and other functionalized tool molecules.
Biology: Employed in the development of cereblon-based PROTACs for targeted protein degradation.
Industry: Utilized in the production of high-purity reagents and intermediates for pharmaceutical research.
Comparison with Similar Compounds
Thalidomide: A well-known cereblon ligand used in the development of immunomodulatory drugs.
Lenalidomide: Another cereblon ligand with enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: A more potent derivative of thalidomide used in the treatment of multiple myeloma.
Uniqueness of TC-E3 5032: TC-E3 5032 is unique due to its incorporation of a fluoro leaving group, which allows for efficient conjugation to amine linkers. This feature makes it particularly valuable in the synthesis of PROTACs and other functionalized tool molecules for targeted protein degradation .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUTELYXAAAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474502 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-60-9 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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